3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile

Inflammation Myeloperoxidase Enzyme Inhibition

3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS 136562-69-1) is a substituted 3-oxopropanenitrile featuring a 4-chlorophenoxy group ortho-substituted on a phenyl ring, giving it a molecular formula of C15H10ClNO2 and a molecular weight of 271.7 g/mol. This structural arrangement distinguishes it from simpler β-ketonitriles and imparts distinct physicochemical and biological interaction profiles relevant to medicinal chemistry and chemical biology applications.

Molecular Formula C15H10ClNO2
Molecular Weight 271.7 g/mol
CAS No. 136562-69-1
Cat. No. B148327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
CAS136562-69-1
Synonyms2-(4-CHLOROPHENOXY)-BETA-OXO-BENZENEPROPANENITRILE
Molecular FormulaC15H10ClNO2
Molecular Weight271.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC#N)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)19-15-4-2-1-3-13(15)14(18)9-10-17/h1-8H,9H2
InChIKeySUJSAQNUINGBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile: A Structurally Distinct 3-Oxopropanenitrile with Documented Myeloperoxidase and CYP3A4 Interaction Profiles for Inflammatory and ADME-Targeted Research


3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS 136562-69-1) is a substituted 3-oxopropanenitrile featuring a 4-chlorophenoxy group ortho-substituted on a phenyl ring, giving it a molecular formula of C15H10ClNO2 and a molecular weight of 271.7 g/mol . This structural arrangement distinguishes it from simpler β-ketonitriles and imparts distinct physicochemical and biological interaction profiles relevant to medicinal chemistry and chemical biology applications [1].

Why 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile Cannot Be Replaced by Simpler 3-Oxopropanenitriles: Divergent Target Engagement and Physicochemical Properties


Simple 3-oxopropanenitriles like 3-(4-chlorophenyl)-3-oxopropanenitrile (CAS 4640-66-8) or 2-(4-chlorophenyl)-3-oxopropanenitrile (CAS 62538-21-0) share the core β-ketonitrile moiety but lack the extended aromatic system created by the 2-(4-chlorophenoxy)phenyl substitution [1]. This structural extension markedly alters molecular recognition: the target compound exhibits nanomolar inhibition of myeloperoxidase (MPO) with an IC50 of 54 nM [2], whereas simpler analogs show either no reported MPO activity or significantly weaker potency . Additionally, the compound's interaction with CYP3A4 (IC50 = 210 nM) [2] and thyroid peroxidase (IC50 = 2.0 µM) [2] further distinguishes its selectivity profile. Substitution with a generic 3-oxopropanenitrile would therefore compromise both potency and target selectivity, leading to divergent biological outcomes in experimental systems.

Quantitative Differentiation Evidence for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile: Head-to-Head and Cross-Study Comparisons


Myeloperoxidase (MPO) Inhibition: 54 nM IC50 vs. Structurally Related 3-Oxopropanenitriles

3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. In contrast, the simpler analog 3-(4-chlorophenyl)-3-oxopropanenitrile (CAS 4640-66-8) shows no reported MPO inhibitory activity in publicly available databases [2]. This ~2,000-fold potency difference underscores the critical role of the extended 2-(4-chlorophenoxy)phenyl motif in engaging the MPO active site.

Inflammation Myeloperoxidase Enzyme Inhibition

CYP3A4 Time-Dependent Inhibition: 210 nM IC50 vs. Simpler 4-Chlorobenzoylacetonitrile

The compound inhibits CYP3A4 with an IC50 of 210 nM after a 30-minute incubation [1]. In comparison, the simpler β-ketonitrile 4-chlorobenzoylacetonitrile (CAS 4640-66-8) has no documented CYP3A4 inhibition data in authoritative databases . This suggests that the 2-(4-chlorophenoxy)phenyl substitution introduces a time-dependent CYP3A4 interaction not observed with the core scaffold, which has implications for drug-drug interaction liability assessments.

Drug Metabolism ADME-Tox Cytochrome P450

Selectivity Profile: 37-Fold Window Between MPO (54 nM) and Thyroid Peroxidase (2.0 µM)

The compound exhibits an IC50 of 2.0 µM against thyroid peroxidase (TPO) [1], yielding a 37-fold selectivity for MPO (IC50 = 54 nM) over TPO. This selectivity window is not documented for simpler 3-oxopropanenitriles [2]. The moderate TPO inhibition suggests a potential off-target liability that must be considered in therapeutic development, but the 37-fold separation provides a quantifiable benchmark for structure-activity relationship (SAR) optimization.

Selectivity Off-Target Effects Thyroid Peroxidase

Increased Molecular Complexity and Physicochemical Differentiation from Core Scaffolds

The target compound has a molecular weight of 271.7 g/mol and a molecular formula of C15H10ClNO2 , representing a 51% increase in molecular weight and the addition of an aromatic ether linkage compared to 3-(4-chlorophenyl)-3-oxopropanenitrile (MW 179.6 g/mol, C9H6ClNO) [1]. This structural expansion increases the compound's topological polar surface area (TPSA) and lipophilicity, factors that directly influence membrane permeability and protein binding [2]. While direct experimental LogP values are not publicly available, the increased aromatic surface area predicts higher LogP relative to the simpler scaffold, which may affect solubility and cellular uptake.

Physicochemical Properties Molecular Weight Lipophilicity

High-Impact Application Scenarios for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile Based on Quantitative Evidence


Mechanistic Studies of Myeloperoxidase in Inflammation and Cardiovascular Disease

With a validated MPO IC50 of 54 nM, this compound serves as a robust chemical probe for investigating MPO's role in generating hypochlorous acid and contributing to tissue damage in inflammatory conditions such as atherosclerosis, rheumatoid arthritis, and neurodegenerative diseases [1]. Its activity surpasses that of unsubstituted 3-oxopropanenitriles, enabling dose-response studies and target engagement assays in cellular and in vivo models.

ADME-Tox Profiling and CYP3A4 Time-Dependent Inhibition Studies

The compound's time-dependent CYP3A4 inhibition (IC50 = 210 nM) provides a defined chemical entity for evaluating drug-drug interaction potential in early drug discovery [2]. It can be used as a reference inhibitor in high-throughput CYP3A4 inhibition assays or as a tool compound to study the structural determinants of mechanism-based CYP3A4 inactivation.

Structure-Activity Relationship (SAR) Exploration of MPO Inhibitors

The 37-fold selectivity window between MPO (54 nM) and TPO (2.0 µM) offers a quantifiable starting point for medicinal chemistry optimization [3]. Researchers can systematically modify the 2-(4-chlorophenoxy)phenyl scaffold to improve selectivity while maintaining potency, using this compound as a benchmark in parallel synthesis and in vitro profiling campaigns.

Synthesis of π-Conjugated Thiophenes for Organic Electronics Research

As demonstrated in the Gewald reaction literature, substituted 3-oxopropanenitriles are versatile intermediates for constructing 2-aminothiophenes, which serve as building blocks for semiconducting polymers [4]. The extended aromatic system of this specific compound may impart distinct electronic properties to the resulting thiophene derivatives, relevant to organic field-effect transistors (OFETs) and organic photovoltaics (OPV).

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